molecular formula C9H7Cl B1583626 (3-Chloroprop-1-yn-1-yl)benzene CAS No. 3355-31-5

(3-Chloroprop-1-yn-1-yl)benzene

Cat. No. B1583626
CAS RN: 3355-31-5
M. Wt: 150.6 g/mol
InChI Key: RMPSZEZJKSUNKR-UHFFFAOYSA-N
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Description

“(3-Chloroprop-1-yn-1-yl)benzene” is a chemical compound with the molecular formula C9H7Cl . It is also known as 1-Phenyl-3-chloro-1-propyn . The CAS number for this compound is 3355-31-5 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one example, Sodium hydride and N,N-dimethylformamide were cooled to 0 C. with stirring under a nitrogen atmosphere. A solution of 1-t-butyloxycarbonyl-4-hydroxyethylpiperidine was added, and the mixture stirred for 1 hour. 3-Phenylpropargyl chloride was added, and the mixture was heated to reflux for 24 hours .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a 3-chloroprop-1-yn-1-yl group . The compound has a molecular weight of 150.61 .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.095 g/mL at 25 °C, a boiling point of 102-104 °C, and a flashing point of 104 ºC . It is soluble in organic solvents but insoluble in water .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Polymerization Studies : Studies have shown the use of functionally substituted chloropropanes in polymerization reactions. For instance, 1-X-2-chloropropanes react with benzene catalyzed by AlCl3, producing various products like n-propylbenzene and diphenylpropanes (Matsuda & Shinohara, 1978).
  • Radical Polymerization : Research indicates the possibility of radical polymerization of cyclic monomers, including 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, leading to crosslinked polymers (Moszner et al., 1999).

Molecular and Crystal Structure Analysis

  • X-ray Analysis of Sulfones : A green approach for synthesizing 2-chloroprop-2-en-1-yl sulfones, including structural determination through X-ray analysis, was proposed (Nikonova et al., 2019).
  • Charge-Transfer Complexes : Studies on 1,6-diaminopyrene and p-chloranil in benzene solutions have revealed insights into the formation of charge-transfer complex crystals, exhibiting unique electrical properties (Goto et al., 1996).

Supramolecular Chemistry

  • Molecular Recognition : Research has demonstrated the use of chloropropane derivatives in supramolecular chemistry, particularly in molecular recognition and encapsulation processes (Songkram et al., 2010).

Electrophilic Reactions

  • Trifluoromethylation of Aromatic Compounds : A study has shown that methyltrioxorhenium catalyzes the electrophilic trifluoromethylation of various aromatic compounds, including benzene, using hypervalent iodine reagents (Mejía & Togni, 2012).

Magnetic Properties and Catalysis

  • Magnetic Property Analysis : Investigations into the magnetic properties of 1,3-bis{2-(1-oxyl-3-oxo-4,4,5,5-tetramethylimidazolin-2-yl)imidazol-1-yl}benzene have been conducted, revealing insights into antiferromagnetic interactions (Akabane et al., 1997).
  • Catalytic Activity in Hydrosilylation of Alkynes : A bis(N-heterocyclic carbene) and its di-Rh complex have shown catalytic activity in the intermolecular hydrosilylation of alkynes (Andavan et al., 2005).

Safety and Hazards

The compound is classified as a warning signal. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloroprop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSZEZJKSUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955184
Record name (3-Chloroprop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3355-31-5
Record name 3355-31-5
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Record name (3-Chloroprop-1-yn-1-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloroprop-1-yn-1-yl)benzene
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Synthesis routes and methods I

Procedure details

1-Phenyl-1-propyn-3-ol (5 g), 5.1 g of tosyl chloride and 20 ml of pyridine were stirred at room temperature for 1 hour. The reaction mixture was poured into 100 ml of ice water and extracted with ethyl acetate. The oil layer was washed with 1 N hydrochloric acid and saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled away. The residue was purified by silica gel column chromatography (ethyl acetate:hexane 1:5) to give 2.54 g of 3-phenyl-2-propynyl chloride as a pale yellow, oily substance.
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5 g
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20 mL
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ice water
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100 mL
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reactant
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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